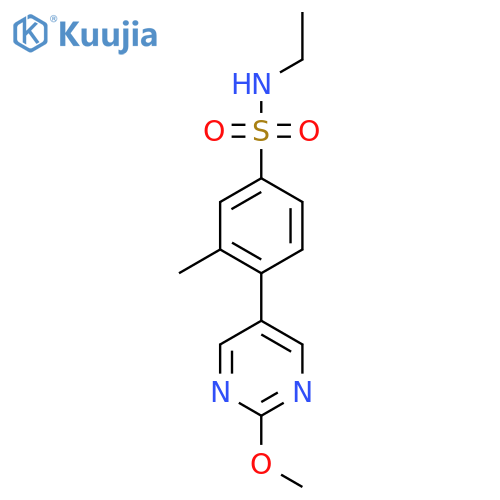

Cas no 2171945-96-1 (N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide)

2171945-96-1 structure

商品名:N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide

N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- EN300-1586255

- 2171945-96-1

- N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide

-

- インチ: 1S/C14H17N3O3S/c1-4-17-21(18,19)12-5-6-13(10(2)7-12)11-8-15-14(20-3)16-9-11/h5-9,17H,4H2,1-3H3

- InChIKey: GLRAXOQYMZZDET-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C2=CN=C(N=C2)OC)=C(C)C=1)(NCC)(=O)=O

計算された属性

- せいみつぶんしりょう: 307.09906259g/mol

- どういたいしつりょう: 307.09906259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1586255-10.0g |

2171945-96-1 | 10g |

$5221.0 | 2023-06-04 | |||

| Enamine | EN300-1586255-5000mg |

2171945-96-1 | 5000mg |

$3520.0 | 2023-09-24 | |||

| Enamine | EN300-1586255-10000mg |

2171945-96-1 | 10000mg |

$5221.0 | 2023-09-24 | |||

| Enamine | EN300-1586255-50mg |

2171945-96-1 | 50mg |

$1020.0 | 2023-09-24 | |||

| Enamine | EN300-1586255-1.0g |

2171945-96-1 | 1g |

$1214.0 | 2023-06-04 | |||

| Enamine | EN300-1586255-5.0g |

2171945-96-1 | 5g |

$3520.0 | 2023-06-04 | |||

| Enamine | EN300-1586255-0.05g |

2171945-96-1 | 0.05g |

$1020.0 | 2023-06-04 | |||

| Enamine | EN300-1586255-0.25g |

2171945-96-1 | 0.25g |

$1117.0 | 2023-06-04 | |||

| Enamine | EN300-1586255-250mg |

2171945-96-1 | 250mg |

$1117.0 | 2023-09-24 | |||

| Enamine | EN300-1586255-500mg |

2171945-96-1 | 500mg |

$1165.0 | 2023-09-24 |

N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

2171945-96-1 (N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide) 関連製品

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量